molecular formula C7H11ClIN3 B8240897 (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B8240897
M. Wt: 299.54 g/mol
InChI Key: RMFACYVLMIFGJX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with an iodine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole: Similar in structure but without the hydrochloride salt.

    ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole acetate: Another salt form with different solubility and stability properties.

    ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole phosphate: A phosphate salt with potential differences in biological activity.

Uniqueness

®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-iodo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFACYVLMIFGJX-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2C=C(C=N2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.